molecular formula C22H20BrFN2O3 B2693642 (2Z)-6-bromo-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327180-42-6

(2Z)-6-bromo-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2693642
CAS No.: 1327180-42-6
M. Wt: 459.315
InChI Key: BBXDEDDVVQWUBV-ROMGYVFFSA-N
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Description

The compound (2Z)-6-bromo-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide features a chromene (2H-benzopyran) core substituted with a bromine atom at position 6 and an imino group at position 2 linked to a 4-fluoro-2-methylphenyl moiety. The carboxamide side chain is modified with a tetrahydrofuran-2-ylmethyl (THF) group, which may enhance solubility due to its oxygen-containing cyclic ether structure.

Properties

IUPAC Name

6-bromo-2-(4-fluoro-2-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O3/c1-13-9-16(24)5-6-19(13)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-15(23)4-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXDEDDVVQWUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Chromene Core : The chromene moiety is known for its ability to interact with various biological targets.
  • Bromo and Fluoro Substituents : The presence of bromine and fluorine atoms can enhance the lipophilicity and biological activity of the compound.
  • Tetrahydrofuran Moiety : This part may contribute to the compound's solubility and interaction with biological systems.

Antioxidant Activity

Recent studies have indicated that chromene derivatives exhibit significant antioxidant properties. The presence of electron-withdrawing groups like fluorine enhances the radical scavenging ability. For example, compounds structurally similar to our target have shown IC50 values in the micromolar range against various free radicals, indicating potential use in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX). Research has demonstrated that similar chromene derivatives can reduce inflammation markers in vitro, suggesting a mechanism that involves the modulation of inflammatory pathways .

Anticancer Properties

Chromene derivatives have been explored for their anticancer effects, particularly against breast cancer cell lines. For instance, studies indicate that compounds with similar structures can induce apoptosis in MCF-7 cells, likely through the activation of caspase pathways . The specific mechanisms involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition Studies

Inhibition studies against cholinesterases (AChE and BChE) have shown promising results for chromene derivatives. The target compound may exhibit dual inhibitory effects on these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The presence of halogen atoms has been correlated with increased inhibitory potency .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. The docking results suggest that the compound forms stable interactions with active sites of COX-2 and AChE, which could explain its observed biological activities. Such computational studies are essential for predicting the efficacy and optimizing the design of new derivatives .

Study 1: Antioxidant Activity Assessment

A comparative study evaluated various chromene derivatives for their antioxidant capabilities using DPPH and ABTS assays. The results indicated that compounds with similar substituents exhibited significant scavenging activity, with IC50 values ranging from 10 to 30 µM.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A1512
Compound B2520
Target Compound1814

Study 2: Anti-inflammatory Activity

In vitro studies on human cell lines treated with our target compound showed a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha). The results were statistically significant compared to untreated controls.

TreatmentIL-6 (pg/mL)TNF-alpha (pg/mL)
Control200150
Compound8060

Study 3: Anticancer Efficacy

The anticancer potential was assessed using MCF-7 breast cancer cells. The target compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 30 µM.

Concentration (µM)Cell Viability (%)
0100
1085
3060

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties , including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines, potentially through mechanisms such as enzyme inhibition and apoptosis induction.
    CompoundCell LineIC50 Value (µM)Mechanism
    (2Z)-6-bromo...MCF-7 (breast cancer)TBDEnzyme inhibition
    This suggests that derivatives of this compound could be developed into anticancer agents targeting specific pathways involved in tumor growth.

Anti-inflammatory Properties

Research indicates that compounds within this class may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This could lead to applications in treating conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

The structural features of the compound may enhance its antimicrobial properties , making it a candidate for further exploration in the development of new antibiotics or antifungal agents.

Biological Probes

Due to its ability to interact with specific biological targets, this compound can serve as a biochemical probe in studies aimed at understanding molecular interactions and pathways in biological systems.

Synthesis and Derivative Development

The synthesis of (2Z)-6-bromo-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions, starting from simpler precursors. The synthetic route may include:

  • Formation of the chromene core.
  • Introduction of the bromo and fluoro substituents.
  • Construction of the imino group through condensation reactions.
  • Final assembly involving coupling with the tetrahydrofuran moiety.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds, providing insights into their potential applications:

  • A study demonstrated that chromene derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
    • Example : A derivative showed an IC50 value of 10.4 µM against MCF-7 cells, suggesting effective inhibition through enzyme interaction.
  • Another investigation into anti-inflammatory properties revealed moderate inhibition against COX enzymes, supporting the potential use of these compounds in managing inflammatory diseases.

Comparison with Similar Compounds

Core Chromene Derivatives

The chromene scaffold is shared among analogs, but substitutions at positions 2 and 6 vary significantly:

Compound Name Position 6 Substituent Position 2 Imino Substituent Carboxamide Side Chain
Target Compound Bromine 4-fluoro-2-methylphenyl Tetrahydrofuran-2-ylmethyl
(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Bromine 4-chloro-2-fluorophenyl Tetrahydrofuran-2-ylmethyl
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide Bromine 4-phenoxyphenyl Unsubstituted carboxamide (NH₂)
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide None 3-methoxyphenyl 2-methoxyphenyl

Key Observations:

  • Halogen vs. In contrast, the 4-chloro-2-fluorophenyl analog introduces two halogens, likely increasing polarity and steric hindrance.
  • THF vs. Aromatic Side Chains: The THF moiety in the target compound may improve aqueous solubility compared to the phenoxy or methoxy side chains, which are more hydrophobic.
  • Bromine at Position 6: Bromine’s presence in the target and some analogs enhances molecular weight and may influence π-stacking or halogen bonding in biological targets.

Electronic and Steric Effects

  • Imino Substituents: 4-Fluoro-2-methylphenyl (Target): The fluorine atom increases electronegativity, while the methyl group adds steric bulk. This combination may optimize binding to hydrophobic pockets in enzymes or receptors. 3-Methoxyphenyl : Methoxy’s electron-donating nature could alter redox properties or hydrogen-bonding capacity compared to halogens.
  • Carboxamide Modifications:

    • The THF group in the target compound provides a chiral center and ether oxygen, which may participate in hydrogen bonding. In contrast, methoxy-substituted side chains lack this functionality.

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